REACTION_CXSMILES
|
[Na].CN(C)[C:4]1[CH2:8][CH2:7][CH2:6][N+:5]=1[CH3:9].COS([O-])(=O)=O.C(OC(=O)[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([O:28][CH3:29])[CH:23]=1)C.O>C(O)C.C(OCC)C>[CH3:29][O:28][C:24]1[CH:23]=[C:22]([CH:27]=[CH:26][CH:25]=1)[CH2:21][CH:4]1[CH2:8][CH2:7][CH2:6][N:5]1[CH3:9] |f:1.2,^1:0|
|
Name
|
2-dimethylamino-1-methyl-1-pyrrolinium methylsulfate
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Quantity
|
83.4 g
|
Type
|
reactant
|
Smiles
|
CN(C1=[N+](CCC1)C)C.COS(=O)(=O)[O-]
|
Name
|
|
Quantity
|
48.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=CC(=CC=C1)OC)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture for a further 30 minutes at 90°
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the ether phase
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
before extracting it with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the ether
|
Type
|
EXTRACTION
|
Details
|
extract over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate it
|
Type
|
CONCENTRATION
|
Details
|
concentrate in methanol with platinum/hydrogen
|
Type
|
CUSTOM
|
Details
|
Separate the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate
|
Type
|
CUSTOM
|
Details
|
distil
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(CC2N(CCC2)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |